MLS-573151

概要

説明

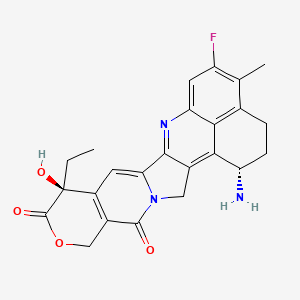

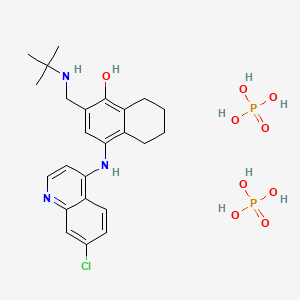

- MLS-573151(MLS000573151としても知られています)は、GTPase Cdc42の選択的阻害剤です 。GTPaseは、細胞形態、移動、エンドサイトーシスなどの細胞プロセスを調節する際に不可欠なタンパク質です。

- RhoファミリーのメンバーであるCdc42は、多様な細胞機能を制御するシグナル伝達経路において重要な役割を果たしています。

準備方法

- 残念ながら、MLS-573151の具体的な合成経路や反応条件は、文献では容易に入手できません。this compoundは市販されていることに注意することが重要です。

- 工業生産方法には、一般的に公表されていない独自のプロセスが含まれる場合があります。

化学反応の分析

- MLS-573151は主に、GTPがタンパク質に結合するのを防ぐことによってCdc42を阻害します。

- その合成や誘導体化に使用される一般的な試薬や条件は、独自の理由により開示されていません。

- その合成または修飾中に生成される主な生成物は、明示的に文書化されていません。

科学研究への応用

- This compoundは、Cdc42を選択的に阻害するという点で、科学研究において注目を集めています。

- がん研究の分野では、this compoundのようなCdc42阻害剤は、腫瘍の増殖と転移を抑制する可能性について調査されています。

- その応用は、免疫学、炎症、血管新生などの他の分野にまで広がっています。

科学的研究の応用

- MLS-573151 has gained attention in scientific research due to its selective inhibition of Cdc42.

- In the field of cancer research, Cdc42 inhibitors like this compound are investigated for their potential to suppress tumor growth and metastasis.

- Its applications extend to other areas, such as immunology, inflammation, and angiogenesis.

作用機序

- MLS-573151は、GTPとCdc42の相互作用を阻害することによって作用し、それによってCdc42の機能を阻害します。

- この阻害によって影響を受ける分子標的と経路はまだ研究中の活発な分野です。

類似化合物との比較

- MLS-573151はCdc42に対する選択性において独特ですが、他の関連する化合物には以下のようなものがあります。

- H-Ras阻害剤:これらは、細胞シグナル伝達に関与する別のGTPaseを標的にします。

- Rac1およびRac2阻害剤:これらのGTPaseは、Cdc42といくつかの類似性があります。

- RhoA野生型阻害剤:RhoAは、Rhoファミリーの別のメンバーです。

- Rab2およびRab7阻害剤:これらは関連するGTPaseですが、this compoundによって直接影響を受けません。

特性

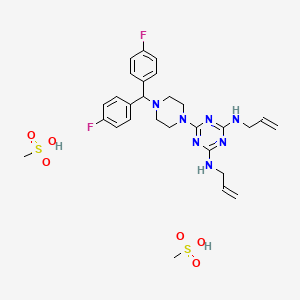

IUPAC Name |

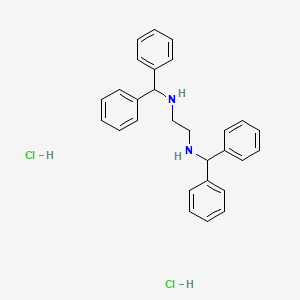

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPCVEVPKHRJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)

![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)